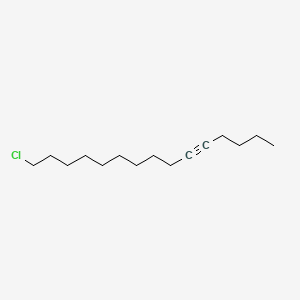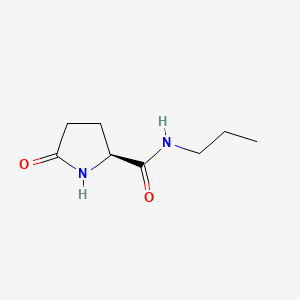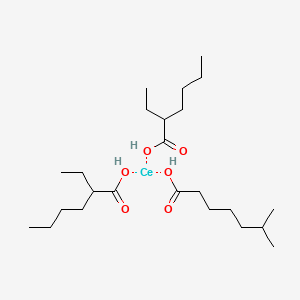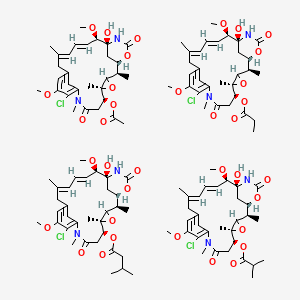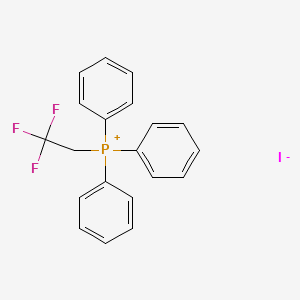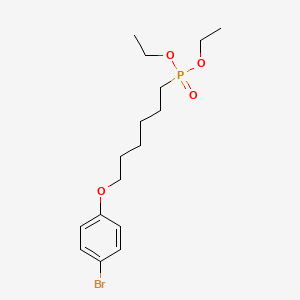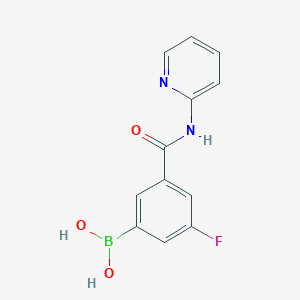
N-(Hydroxymethyl)-N-vinylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Hydroxymethyl)-N-vinylacetamide is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both hydroxymethyl and vinyl groups attached to an acetamide backbone, making it a versatile molecule for chemical synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Hydroxymethyl)-N-vinylacetamide typically involves the reaction of vinylacetamide with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which then reacts with the vinyl group to form the final product. The reaction conditions often include the use of aqueous formaldehyde (37-41%) in a basic medium, such as sodium hydroxide or potassium hydroxide, to facilitate the hydroxymethylation process .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the synthesis and minimize by-product formation .
Analyse Des Réactions Chimiques
Types of Reactions: N-(Hydroxymethyl)-N-vinylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups under appropriate conditions.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the hydroxymethyl group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formyl and carboxyl derivatives.
Reduction: Ethyl derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(Hydroxymethyl)-N-vinylacetamide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Mécanisme D'action
The mechanism by which N-(Hydroxymethyl)-N-vinylacetamide exerts its effects involves the interaction of its functional groups with various molecular targets. The hydroxymethyl group can form hydrogen bonds with nucleophilic sites on proteins and nucleic acids, potentially altering their structure and function. The vinyl group can undergo polymerization reactions, leading to the formation of cross-linked networks that enhance the mechanical properties of materials .
Comparaison Avec Des Composés Similaires
N-(Hydroxymethyl)acetamide: Lacks the vinyl group, making it less versatile for polymerization reactions.
N-Vinylacetamide: Lacks the hydroxymethyl group, reducing its potential for hydrogen bonding interactions.
N-(Hydroxymethyl)-N-methylacetamide: Contains a methyl group instead of a vinyl group, altering its reactivity and applications.
Uniqueness: N-(Hydroxymethyl)-N-vinylacetamide is unique due to the presence of both hydroxymethyl and vinyl groups, which confer a combination of reactivity and versatility not found in similar compounds. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
83579-26-4 |
|---|---|
Formule moléculaire |
C5H9NO2 |
Poids moléculaire |
115.13 g/mol |
Nom IUPAC |
N-ethenyl-N-(hydroxymethyl)acetamide |
InChI |
InChI=1S/C5H9NO2/c1-3-6(4-7)5(2)8/h3,7H,1,4H2,2H3 |
Clé InChI |
RTXGMZRJRSWDRN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CO)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



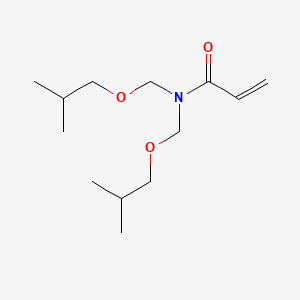
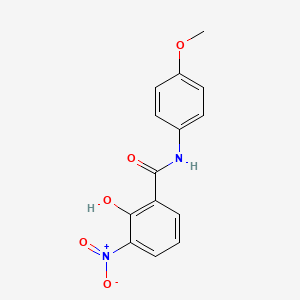
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-[3-[[1-amino-2-(4-chlorocyclohexyl)ethylidene]amino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B12648174.png)


